Cas no 2172184-45-9 (2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)
2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
- EN300-1488935
- 2-[N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
- 2172184-45-9
-
- Inchi: 1S/C26H30N2O5/c1-17(14-24(29)28(15-25(30)31)18-8-2-3-9-18)27-26(32)33-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23H,2-3,8-9,14-16H2,1H3,(H,27,32)(H,30,31)
- InChI Key: NTEMSIWBZKLWIN-UHFFFAOYSA-N
- SMILES: O=C(CC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)C1CCCC1
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 95.9Ų
2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1488935-1.0g |
2-[N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2172184-45-9 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1488935-50mg |
2-[N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2172184-45-9 | 50mg |
$768.0 | 2023-09-28 | ||
| Enamine | EN300-1488935-100mg |
2-[N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2172184-45-9 | 100mg |
$804.0 | 2023-09-28 | ||
| Enamine | EN300-1488935-250mg |
2-[N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2172184-45-9 | 250mg |
$840.0 | 2023-09-28 | ||
| Enamine | EN300-1488935-500mg |
2-[N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2172184-45-9 | 500mg |
$877.0 | 2023-09-28 | ||
| Enamine | EN300-1488935-1000mg |
2-[N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2172184-45-9 | 1000mg |
$914.0 | 2023-09-28 | ||
| Enamine | EN300-1488935-2500mg |
2-[N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2172184-45-9 | 2500mg |
$1791.0 | 2023-09-28 | ||
| Enamine | EN300-1488935-5000mg |
2-[N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2172184-45-9 | 5000mg |
$2650.0 | 2023-09-28 | ||
| Enamine | EN300-1488935-10000mg |
2-[N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |
2172184-45-9 | 10000mg |
$3929.0 | 2023-09-28 |
2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
Introduction to 2-N-Cyclopentyl-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic Acid (CAS No. 2172184-45-9)
2-N-Cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid (CAS No. 2172184-45-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopentyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid derivative. These features make it a valuable intermediate in the synthesis of various bioactive molecules and therapeutic agents.
The cyclopentyl group in the structure of 2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid contributes to its hydrophobic properties, which can influence its solubility and bioavailability. The Fmoc protecting group is widely used in peptide synthesis to prevent premature reactions and ensure the correct sequence of amino acids. The amino acid derivative portion of the molecule provides a versatile platform for further chemical modifications, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of this compound in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of 2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid exhibit potent anti-inflammatory properties. The researchers found that these derivatives effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In another study, published in the European Journal of Medicinal Chemistry, scientists explored the neuroprotective effects of this compound. The results showed that 2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid derivatives could protect neurons from oxidative stress and apoptosis, making them promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The Fmoc protecting group plays a crucial role in the synthesis and stability of this compound. It is known for its ease of removal under mild conditions, which makes it an ideal choice for multistep syntheses where intermediate protection is necessary. This feature has been leveraged in several synthetic routes to produce complex molecules with high purity and yield.
Moreover, the cyclopentyl group has been shown to enhance the lipophilicity of the molecule, which can improve its ability to cross biological membranes. This property is particularly important for drugs that need to reach specific cellular targets within the body. The combination of these structural elements makes 2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid a versatile building block for drug discovery and development.
In terms of synthetic methods, several efficient routes have been developed to produce this compound. One common approach involves the reaction of a protected amino acid with a cyclopentyl-substituted reagent followed by deprotection and further functionalization. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.
The pharmaceutical industry has shown increasing interest in compounds like 2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid due to their potential therapeutic applications. Clinical trials are currently underway to evaluate the safety and efficacy of these compounds in treating various diseases. Early results are promising, with several derivatives showing favorable pharmacokinetic profiles and low toxicity.
In conclusion, 2-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid (CAS No. 2172184-45-9) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its versatile synthetic routes and promising biological activities, make it an exciting area of ongoing investigation. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of new therapeutic agents.
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